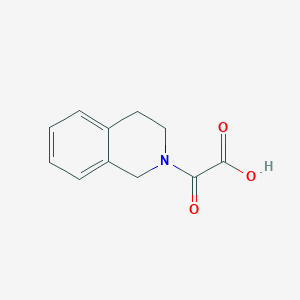

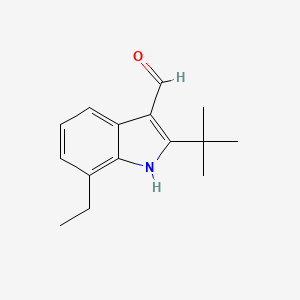

2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and various reagents. Paper describes the synthesis of a tert-butyl indole derivative through a three-step substitution reaction. This process includes the use of NMR, IR, MS, and X-ray diffraction to determine the structure of the synthesized compound. Although the specific compound is not synthesized in this study, the methods described could potentially be applied to the synthesis of "2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde" with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for understanding their reactivity and properties. In paper , the structure of the synthesized tert-butyl indole derivative is confirmed using a combination of spectroscopic methods and X-ray diffraction. The study also employs density functional theory (DFT) to compare the experimental crystal structure with theoretical predictions. This approach could be used to analyze the molecular structure of "2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde" to predict its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Indole compounds can participate in a variety of chemical reactions, which are essential for their functionalization and application in different fields. Paper discusses the Hemetsberger-Knittel reaction, which is a method for synthesizing indole derivatives. The paper highlights the utility of tert-butyl azidoacetate in improving the yield of the reaction with less reactive aldehydes. This information could be relevant for the functionalization of the tert-butyl group in "2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde" and for the synthesis of related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure and substituents. The tert-butyl group, for example, can affect the solubility, boiling point, and stability of the compound. While the papers provided do not directly analyze the physical and chemical properties of "2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde," the methods and findings from these studies can be extrapolated to hypothesize about its properties. Spectroscopic techniques and computational studies, as mentioned in paper , are valuable tools for this analysis.

Orientations Futures

The future directions of “2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde” and similar compounds lie in their potential applications in the medical and pharmaceutical fields . The recent applications of 1H-indole-3-carbaldehyde in sustainable multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

Propriétés

IUPAC Name |

2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-5-10-7-6-8-11-12(9-17)14(15(2,3)4)16-13(10)11/h6-9,16H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWXKJNJVWDXJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=C(N2)C(C)(C)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-1H-indole-3-carbaldehyde N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B1275620.png)